2-Chloro-6-ethylbenzo[d]oxazole

Regioisomer differentiation Medicinal chemistry Synthetic intermediate

This benzoxazole derivative offers orthogonal reactivity (SNAr/cross-coupling at C-2) with a hydrophobic 6-ethyl perturbation absent in generic scaffolds. With zero peer-reviewed bioactivity citations and limited commercial coverage, it supports high-IP-value library synthesis. Researchers use it to systematically probe C-6 SAR in medicinal chemistry or agrochemical discovery programs.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
Cat. No. B12865235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethylbenzo[d]oxazole
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(O2)Cl
InChIInChI=1S/C9H8ClNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3
InChIKeyBUMLPDAYEGGSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-ethylbenzo[d]oxazole: Structural and Procurement Baseline for a Specialized Benzoxazole Building Block


2-Chloro-6-ethylbenzo[d]oxazole (CAS 1803837-81-1) is a heterocyclic benzoxazole derivative with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . The compound features a chloro substituent at the 2-position and an ethyl group at the 6-position of the fused benzo[d]oxazole ring system [1]. Unlike commercially mature 2-chlorobenzoxazole (CAS 615-18-9), which serves as a generic, unsubstituted electrophilic scaffold, the 6-ethyl substitution pattern in this compound introduces a specific hydrophobic and steric perturbation absent from simpler benzoxazole analogs . Critically, no peer-reviewed primary literature reporting biological activity, structure-activity relationship (SAR) data, or direct comparator studies involving 2-Chloro-6-ethylbenzo[d]oxazole could be identified across authoritative databases including PubMed, BindingDB, or patent repositories. This absence of public bioactivity data does not constitute negative evidence; rather, it positions the compound as a specialized, literature-undisclosed synthetic intermediate rather than a biologically validated lead molecule [2].

Why 2-Chloro-6-ethylbenzo[d]oxazole Cannot Be Replaced by Common 2-Chlorobenzoxazole or Regioisomeric Analogs


In the absence of direct comparative biological data, the non-substitutability of 2-Chloro-6-ethylbenzo[d]oxazole is established through class-level SAR inference derived from established benzoxazole medicinal chemistry principles. Systematic SAR studies on benzoxazole derivatives demonstrate that substituents at the C-2, C-5, C-6, and C-7 positions of the benzoxazole scaffold profoundly and non-linearly modulate biological target affinity, physicochemical properties, and metabolic stability [1]. Specifically, substitution at the 6-position is known to alter electronic distribution across the aromatic ring and influence steric complementarity within enzyme binding pockets, leading to divergent activity profiles that cannot be extrapolated from simpler 2-substituted or unsubstituted analogs [2]. The 2-chloro moiety provides a reactive handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, but the presence of the 6-ethyl group fundamentally alters both the electrophilicity at C-2 and the overall molecular geometry [3]. Consequently, substituting 2-Chloro-6-ethylbenzo[d]oxazole with the commercially prevalent 2-chlorobenzoxazole (CAS 615-18-9) or with regioisomers such as 6-Chloro-2-ethylbenzoxazole (CAS 1027019-12-0) would introduce uncontrolled structural variables that are likely to compromise reaction outcomes in complex synthetic sequences and invalidate SAR extrapolations in lead optimization campaigns .

2-Chloro-6-ethylbenzo[d]oxazole: Quantitative Evidence of Structural Differentiation Against Comparable Benzoxazole Intermediates


Structural Differentiation of 2-Chloro-6-ethylbenzo[d]oxazole from Regioisomeric 6-Chloro-2-ethylbenzoxazole

2-Chloro-6-ethylbenzo[d]oxazole (CAS 1803837-81-1) is the 2-chloro-6-ethyl regioisomer within the benzoxazole chemical space, directly comparable to its positional isomer 6-Chloro-2-ethylbenzoxazole (CAS 1027019-12-0) . Both share identical molecular formula (C9H8ClNO) and molecular weight (181.62 g/mol) . The critical differentiation resides in the chlorine substitution position: 2-chloro in the target compound versus 6-chloro in the comparator. This positional difference determines distinct chemical reactivity profiles, as 2-chlorobenzoxazoles are established electrophilic partners for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling at the oxazole ring, whereas 6-chloro substitution offers orthogonal reactivity confined to the benzo-fused aromatic ring .

Regioisomer differentiation Medicinal chemistry Synthetic intermediate

2-Chloro-6-ethylbenzo[d]oxazole Versus Unsubstituted 2-Chlorobenzoxazole: Alkyl Substitution Impact on Molecular Weight and Predicted Lipophilicity

2-Chloro-6-ethylbenzo[d]oxazole contains an ethyl group at the 6-position, absent in the more widely available and commercially mature building block 2-chlorobenzoxazole (CAS 615-18-9) . This ethyl substitution results in a calculated molecular weight difference of approximately 28 Da (target: 181.62 g/mol; comparator: 153.57 g/mol) [1]. While experimental logP and pKa data for the target compound are not publicly reported, class-level benzoxazole SAR indicates that 6-alkyl substitution consistently increases lipophilicity and alters electronic distribution across the aromatic system, which in turn modulates target binding affinity and membrane permeability [2].

Lipophilicity Hydrophobic interaction SAR

2-Chloro-6-ethylbenzo[d]oxazole Compared to 2-Chloro-5-methyl-1,3-benzoxazole: Divergent Substitution Patterns on the Benzoxazole Scaffold

2-Chloro-6-ethylbenzo[d]oxazole (C-6 ethyl substitution) can be directly compared to the more commercially accessible 2-Chloro-5-methyl-1,3-benzoxazole (CAS 3770-60-3; C-5 methyl substitution) . The target compound possesses a molecular formula of C9H8ClNO (MW 181.62 g/mol), while the comparator has a molecular formula of C8H6ClNO (MW 167.59 g/mol) [1]. The difference in substitution position (C-6 ethyl vs. C-5 methyl) introduces distinct steric and electronic perturbations. Class-level SAR from benzoxazole studies indicates that C-5 and C-6 substituents differentially influence biological target engagement; C-6 substituents are positioned deeper within certain enzyme active sites and exert greater influence on π-π stacking interactions with aromatic residues, whereas C-5 substituents primarily modulate local electron density [2].

Substitution pattern Structure-activity relationship Lead optimization

Data Scarcity as a Procurement Differentiator: 2-Chloro-6-ethylbenzo[d]oxazole as a Literature-Undisclosed Intermediate

Systematic literature and patent searches reveal a distinct absence of publicly disclosed biological activity data, SAR studies, or patent exemplification for 2-Chloro-6-ethylbenzo[d]oxazole (CAS 1803837-81-1) [1]. This stands in contrast to more mature benzoxazole building blocks such as 2-chlorobenzoxazole, which is widely cited in synthetic methodologies and commercial catalogs, and 6-chloro-2-ethylbenzoxazole, which has been referenced in agrochemical intermediate contexts . The target compound's absence from the public bioactivity record—combined with its limited commercial availability through specialized chemical suppliers—suggests that it remains an underexplored or proprietary intermediate, potentially embedded within undisclosed synthetic routes or early-stage lead optimization programs .

Chemical sourcing Intellectual property Intermediates

Recommended Research and Industrial Application Scenarios for 2-Chloro-6-ethylbenzo[d]oxazole Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Divergent SAR Exploration of C-6 Alkyl Substituted Benzoxazole Scaffolds

2-Chloro-6-ethylbenzo[d]oxazole is optimally deployed in medicinal chemistry programs seeking to explore the SAR landscape of C-6 alkyl-substituted benzoxazoles. The 6-ethyl substitution pattern offers a hydrophobic perturbation distinct from C-5 methyl analogs such as 2-Chloro-5-methyl-1,3-benzoxazole, enabling researchers to systematically interrogate how substitution position and alkyl chain length influence target binding, selectivity, and physicochemical properties . The 2-chloro handle facilitates modular diversification through SNAr or cross-coupling reactions, allowing the rapid generation of analog libraries anchored on the C-6 ethyl scaffold. Given the established SAR principle that benzoxazole C-6 substituents modulate π-π stacking interactions and binding pocket complementarity, this compound serves as a critical tool for lead optimization campaigns targeting enzymes or receptors with deep hydrophobic subpockets [1].

Synthetic Methodology Development: Orthogonal Reactivity for Sequential Functionalization of the Benzoxazole Core

2-Chloro-6-ethylbenzo[d]oxazole is well-suited for synthetic methodology studies involving sequential or chemoselective functionalization of the benzoxazole scaffold. The 2-chloro substituent serves as a reactive electrophilic site amenable to nucleophilic aromatic substitution (SNAr), palladium-catalyzed amination, or Suzuki-Miyaura cross-coupling, while the 6-ethyl group remains chemically inert under these conditions . This orthogonal reactivity profile contrasts with regioisomeric 6-Chloro-2-ethylbenzoxazole, where the chloro leaving group resides on the benzo-fused ring and exhibits different reactivity kinetics and regioselectivity. Researchers developing novel synthetic routes to complex benzoxazole-containing molecules can leverage this compound to validate reaction scope, optimize coupling conditions, and establish robust protocols for the modular assembly of functionalized benzoxazole libraries .

Agrochemical Intermediate Development: Exploration of Novel Benzoxazole-Based Fungicides and Herbicides

Given the established precedent for benzoxazole derivatives as fungicidal and herbicidal active ingredients—exemplified by compounds such as zoxamide and carbendazim—2-Chloro-6-ethylbenzo[d]oxazole represents a valuable scaffold for agrochemical discovery programs [2]. The regioisomeric analog 6-Chloro-2-ethylbenzoxazole has been specifically referenced as an intermediate in fungicide synthesis, highlighting the relevance of 2-chloro-6-alkyl benzoxazoles in crop protection chemistry . The target compound's 2-chloro-6-ethyl substitution pattern offers a distinct physicochemical profile that may translate into improved fungal cell membrane penetration, target enzyme inhibition, or environmental persistence relative to existing benzoxazole agrochemical leads. Researchers in industrial crop protection can employ this building block to generate proprietary benzoxazole analogs with potential activity against resistant fungal strains.

Chemical Procurement for Proprietary Library Synthesis and Intellectual Property Generation

For CROs, biotech companies, and academic groups engaged in proprietary library synthesis, 2-Chloro-6-ethylbenzo[d]oxazole offers a strategic procurement advantage due to its limited public disclosure and absence from the peer-reviewed biological literature [3]. The compound's relative obscurity—as evidenced by its zero-citation record in activity databases and limited commercial supplier coverage—reduces the risk of prior art conflicts and enhances the novelty of any resulting compositions of matter. This makes it an attractive starting point for generating patentable chemical matter, particularly in competitive therapeutic areas such as oncology, infectious disease, and neurology where benzoxazole scaffolds have demonstrated validated pharmacophore potential [4]. Procurement of this compound enables the synthesis of underexplored chemical space and supports the generation of robust intellectual property positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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